molecular formula C17H19BrN2O4S B11637751 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide

Cat. No.: B11637751
M. Wt: 427.3 g/mol
InChI Key: ZNUUJCYUHNBQCL-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine.

    Acylation: The resulting sulfonamide can then be acylated with 2-bromoacetyl chloride to introduce the acetamide group.

    Hydroxyethylation: Finally, the compound can be reacted with ethylene oxide to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the sulfonamide group could yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anticancer properties due to the presence of the sulfonamide group.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-Benzylsulfonamide: Lacks the bromobenzene and hydroxyethyl groups.

    4-Bromobenzenesulfonamide: Lacks the benzyl and hydroxyethyl groups.

Uniqueness

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide is unique due to the combination of its benzyl, bromobenzene, and hydroxyethyl groups, which may confer distinct chemical and biological properties compared to simpler sulfonamides.

Properties

Molecular Formula

C17H19BrN2O4S

Molecular Weight

427.3 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C17H19BrN2O4S/c18-15-6-8-16(9-7-15)25(23,24)20(13-17(22)19-10-11-21)12-14-4-2-1-3-5-14/h1-9,21H,10-13H2,(H,19,22)

InChI Key

ZNUUJCYUHNBQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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